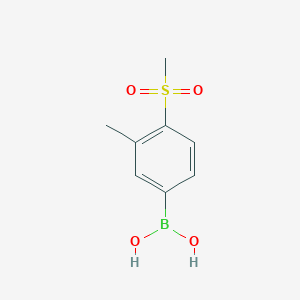

(4-Methansulfonyl-3-methylphenyl)boronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Methanesulfonyl-3-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 1598437-51-4 . It has a linear formula of C8H11BO4S and a molecular weight of 214.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is (3-methyl-4-(methylsulfonyl)phenyl)boronic acid . The InChI code is 1S/C8H11BO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis

While specific reactions involving “(4-Methanesulfonyl-3-methylphenyl)boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki cross-coupling reactions . They can also undergo copper-catalyzed oxidative trifluoromethylthiolation .Physical and Chemical Properties Analysis

“(4-Methanesulfonyl-3-methylphenyl)boronic acid” is a solid substance . It has a molecular weight of 214.05 and a linear formula of C8H11BO4S . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Katalytische Protodeboronierung und Alkenhydromethylierung

(Referenz: )

Pinacolboronsäureester, einschließlich (4-Methansulfonyl-3-methylphenyl)boronsäure, dienen als wertvolle Bausteine in der organischen Synthese. Während die funktionalisierende Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Jüngste Forschungen haben einen radikalbasierten Ansatz für die katalytische Protodeboronierung von primären, sekundären und tertiären Alkylboronsäureestern vorgestellt. Diese Methode ermöglicht eine formale anti-Markovnikov-Alkenhydromethylierung, eine Transformation, die zuvor unbekannt war. Die Sequenz wurde erfolgreich auf methoxygeschützte (−)-Δ8-THC und Cholesterin angewendet. Darüber hinaus spielte sie eine entscheidende Rolle bei der formalen Totalsynthese von δ-®-Conicein und Indolitzidin 209B.

Suzuki–Miyaura-Kupplung und Organoboranreagenzien

(Referenz: )

Die Suzuki–Miyaura-Kupplung, eine leistungsstarke Kreuzkupplungsreaktion, beruht auf Organoboranreagenzien. Diese Reagenzien, einschließlich Boronsäuren, nehmen an der Transmetallierung mit Palladiumkomplexen teil, was zu milden und funktionsgruppenverträglichen Bedingungen führt. Die Stabilität und einfache Herstellung von Pinacolboronsäureestern machen sie ideal für diesen Zweck. Ihre Verträglichkeit mit verschiedenen funktionellen Gruppen trägt zur breiten Anwendung der Suzuki–Miyaura-Kupplung in der synthetischen Chemie bei.

Sicherheitshinweise

(Referenz: )

Beim Umgang mit this compound oder anderen Chemikalien sind Sicherheitsvorkehrungen unerlässlich. Tragen Sie immer Laborbekleidung, Einweg-Handschuhe und Masken. Lagern Sie diese Verbindungen angemessen und verwenden Sie sie nicht für medizinische, klinische, Lebensmittel- oder kosmetische Zwecke.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Wirkmechanismus

Target of Action

The primary target of (4-Methanesulfonyl-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Methanesulfonyl-3-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by (4-Methanesulfonyl-3-methylphenyl)boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of (4-Methanesulfonyl-3-methylphenyl)boronic acid’s action primarily involve the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the success of the SM coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Methanesulfonyl-3-methylphenyl)boronic acid. For instance, the SM coupling reaction, in which this compound plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (4-Methanesulfonyl-3-methylphenyl)boronic acid are largely defined by its role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The (4-Methanesulfonyl-3-methylphenyl)boronic acid acts as a boron reagent, which is transferred from boron to palladium during the transmetalation phase of the reaction .

Molecular Mechanism

The molecular mechanism of action of (4-Methanesulfonyl-3-methylphenyl)boronic acid is primarily associated with its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a palladium catalyst. This complex then undergoes transmetalation, during which the boronic acid group is transferred to the palladium atom . This process facilitates the formation of new carbon-carbon bonds, which is a key step in many synthetic procedures .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal storage conditions

Eigenschaften

IUPAC Name |

(3-methyl-4-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5,10-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHZJUIACFVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)

![N-(3-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2565000.png)

![1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2565001.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2565004.png)

![2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B2565007.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2565011.png)

![N-(4-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2565019.png)